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Compound of Interest

Compound Name: BPI-9016M

Cat. No.: B1192325 Get Quote

For researchers, scientists, and drug development professionals, this document provides an in-

depth technical guide on BPI-9016M, a potent dual inhibitor of c-Met and AXL receptor tyrosine

kinases.

BPI-9016M is an orally active small molecule inhibitor that has demonstrated significant anti-

tumor activity in preclinical and clinical studies, particularly in non-small cell lung cancer

(NSCLC) and esophageal squamous cell carcinoma (ESCC).[1][2][3] This guide details its

chemical structure, physicochemical properties, mechanism of action, relevant experimental

protocols, and key quantitative data.

Chemical Structure and Physicochemical Properties
BPI-9016M, with the IUPAC name N-(4-((2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-

fluorophenyl)-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide, is a complex

heterocyclic molecule.[4] Its structure is fundamental to its high-affinity binding to the ATP-

binding pockets of c-Met and AXL kinases.

Table 1: Physicochemical Properties of BPI-9016M
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Property Value Source

CAS Number 1528546-94-2 [4][5][6]

Molecular Formula C25H18F2N4O3 [4][5][6]

Molecular Weight 460.43 g/mol [1][5][6]

Appearance Light yellow to brown solid [5]

Purity >98% [4]

Solubility Soluble in DMSO [4]

Storage

Short term (days to weeks): 0 -

4°C, dry and dark. Long term

(months to years): -20°C.

[4]

Mechanism of Action: Dual Inhibition of c-Met and
AXL Signaling
BPI-9016M exerts its anti-tumor effects by simultaneously blocking the signaling pathways

mediated by two key receptor tyrosine kinases: c-Met (also known as hepatocyte growth factor

receptor, HGFR) and AXL.[1][4][6][7] Both c-Met and AXL are often overexpressed in various

cancers and their activation is associated with tumor growth, proliferation, survival, invasion,

and metastasis.[7]

c-Met Signaling Pathway
The c-Met receptor is activated by its ligand, hepatocyte growth factor (HGF). This activation

leads to the autophosphorylation of the kinase domain and the recruitment of downstream

signaling molecules, including GRB2, GAB1, and PI3K. These, in turn, activate major signaling

cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell

proliferation and survival.
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Diagram 1: BPI-9016M Inhibition of the c-Met Signaling Pathway.

AXL Signaling Pathway
AXL is activated by its ligand, Growth Arrest-Specific 6 (Gas6). The Gas6/AXL pathway

activation leads to the stimulation of downstream signaling cascades including the PI3K-AKT,

RAS-MAPK, and STAT pathways. These pathways are implicated in promoting cell survival,

proliferation, migration, and invasion.

Cell Membrane

Cytoplasm

AXL

PI3K Activates

STAT
 Activates

Gas6
 Binds

BPI-9016M
 Inhibits

AKT Proliferation

Migration

Invasion

Click to download full resolution via product page

Diagram 2: BPI-9016M Inhibition of the AXL Signaling Pathway.
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In Vitro and In Vivo Efficacy
BPI-9016M has demonstrated potent anti-proliferative and pro-apoptotic effects in various

cancer cell lines and in vivo models.

Table 2: In Vitro Efficacy of BPI-9016M in Lung Adenocarcinoma Cell Lines

Cell Line IC50 (µM)

A549 5.3 - 27.1

H1299 5.3 - 27.1

H1650 5.3 - 27.1

H1975 5.3 - 27.1

HCC827 5.3 - 27.1

PC-9 5.3 - 27.1

The IC50 values represent a range observed

across studies.[5]

In vivo studies using patient-derived xenograft (PDX) models in NOD/SCID mice have shown

that oral administration of BPI-9016M at 60 mg/kg daily significantly restrains tumor growth.[8]

Clinical Pharmacokinetics
A first-in-human phase I study and a subsequent phase Ib study in patients with advanced

NSCLC have provided valuable pharmacokinetic data for BPI-9016M.

Table 3: Pharmacokinetic Parameters of BPI-9016M in NSCLC Patients (Multiple Doses)
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Parameter Value Dose Cohort

Tmax,ss (median) 4.0 h 300, 450, 600 mg QD

CLss/F (mean) 50.4 - 83.2 L/h 300, 450, 600 mg QD

T1/2 (mean) 11.2 - 12.7 h 300, 450, 600 mg QD

Vz,ss/F (mean) 781.0 - 1780.0 L 300, 450, 600 mg QD

Data from a phase Ib study.

Tmax,ss: time to reach steady-

state maximum concentration;

CLss/F: apparent total

clearance at steady state;

T1/2: elimination half-life;

Vz,ss/F: apparent volume of

distribution at steady state.

The studies also identified two major metabolites, M1 and M2-2, which showed higher

exposure levels than the parent compound.[2] Exposure to BPI-9016M and its metabolites

appeared to approach saturation at a dose of 600 mg.[2]

Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of research

findings. Below are summaries of key experimental protocols used in the evaluation of BPI-
9016M.

Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of BPI-9016M on cancer

cells.

Typical Protocol (using Cell Counting Kit-8):

Seed cancer cells (e.g., Eca109) in 96-well plates at a density of 5x10³ cells/well and

incubate for 24 hours.
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Treat the cells with a serial dilution of BPI-9016M (e.g., 0.391 to 50 µg/mL) for 48 hours.

Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.

Measure the absorbance at 450 nm using a microplate reader.

Calculate cell viability as a percentage of the untreated control.

Seed cells in 96-well plate Incubate 24h Treat with BPI-9016M Incubate 48h Add CCK-8 solution Incubate 2h Measure absorbance at 450nm Calculate cell viability

Click to download full resolution via product page

Diagram 3: General workflow for a cell viability assay.

Western Blot Analysis
Objective: To investigate the effect of BPI-9016M on the expression and phosphorylation of key

proteins in the c-Met and AXL signaling pathways.

Typical Protocol:

Treat cancer cells (e.g., A549, H1299) with various concentrations of BPI-9016M (e.g., 3.1-

50 µM) for a specified time.[5]

Lyse the cells and quantify protein concentration using a BCA assay.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% non-fat milk in TBST for 1 hour.

Incubate the membrane with primary antibodies against target proteins (e.g., c-Met, p-c-Met,

AXL, p-AXL, AKT, p-AKT, ERK, p-ERK) overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at

room temperature.

Detect the protein bands using an enhanced chemiluminescence (ECL) system.
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In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of BPI-9016M in a living organism.

Typical Protocol:

Establish tumor xenografts by subcutaneously injecting human cancer cells (e.g., Eca109)

into the flank of nude mice.

When tumors reach a palpable size, randomize the mice into treatment and control groups.

Administer BPI-9016M orally at a specified dose and schedule (e.g., 60 mg/kg daily).[8]

Monitor tumor volume and body weight regularly.

At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g.,

immunohistochemistry, western blot).

Conclusion
BPI-9016M is a promising dual inhibitor of c-Met and AXL with demonstrated preclinical and

clinical activity. Its ability to target two key oncogenic pathways provides a strong rationale for

its further development as a cancer therapeutic. This technical guide provides a comprehensive

overview of its chemical and biological properties to aid researchers in their investigation of this

novel anti-cancer agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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